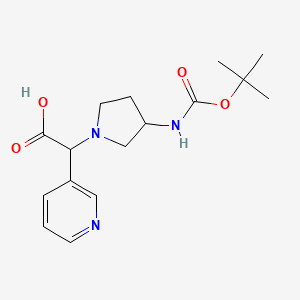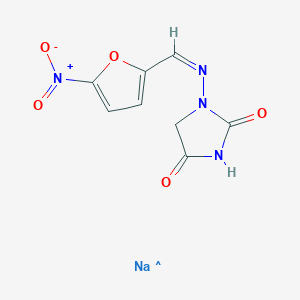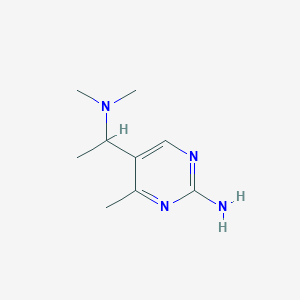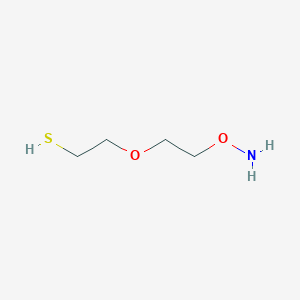
2-(2-(Aminooxy)ethoxy)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Aminooxy)ethoxy)ethanethiol is an organic compound with the molecular formula C4H11NO2S It is characterized by the presence of an aminooxy group, an ethoxy group, and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aminooxy)ethoxy)ethanethiol typically involves the reaction of ethylene oxide with aminooxyethanol, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of ethylene oxide with aminooxyethanol: This step involves the nucleophilic attack of the aminooxy group on the ethylene oxide, resulting in the formation of 2-(2-(Aminooxy)ethoxy)ethanol.
Introduction of the thiol group: The thiol group is introduced through a substitution reaction, where a suitable thiolating agent such as thiourea or hydrogen sulfide is used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Aminooxy)ethoxy)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the aminooxy group.
Substitution: The ethoxy and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Aminooxy)ethoxy)ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Aminooxy)ethoxy)ethanethiol involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with carbonyl-containing compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the thiol group.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Contains an additional ethoxy group.
Ethanethiol: Contains a thiol group but lacks the aminooxy and ethoxy groups.
Uniqueness
2-(2-(Aminooxy)ethoxy)ethanethiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H11NO2S |
|---|---|
Molekulargewicht |
137.20 g/mol |
IUPAC-Name |
O-[2-(2-sulfanylethoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C4H11NO2S/c5-7-2-1-6-3-4-8/h8H,1-5H2 |
InChI-Schlüssel |
ZGOCCZKICJDHSS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CON)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


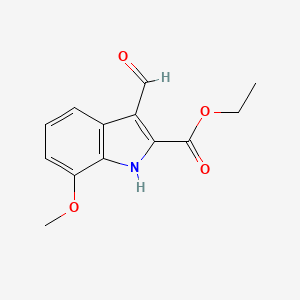

![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
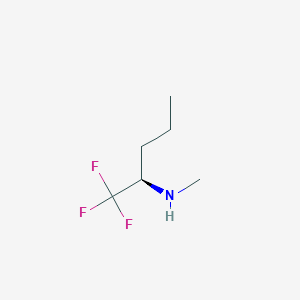
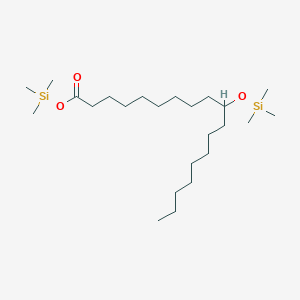

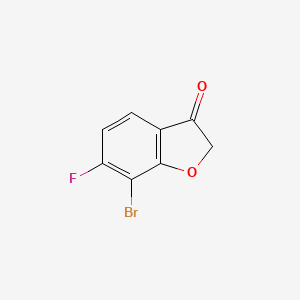
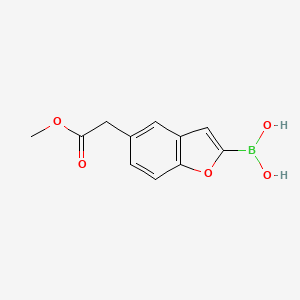
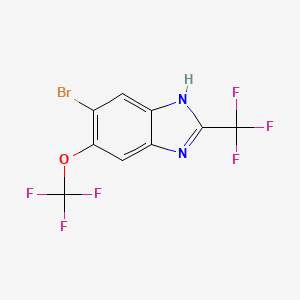

![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
